molecular formula C22H21NO4 B14732666 Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate CAS No. 5492-92-2

Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate

Cat. No.: B14732666
CAS No.: 5492-92-2
M. Wt: 363.4 g/mol
InChI Key: MXAHDQGZLPVWPB-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), solar cells, and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate typically involves the reaction of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with diprop-2-en-1-yl alcohol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s optoelectronic properties are attributed to its conjugated π-electron system, which allows for efficient charge transfer and light absorption. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in optoelectronics and materials science .

Properties

CAS No.

5492-92-2

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

bis(prop-2-enyl) 9-ethylcarbazole-3,6-dicarboxylate

InChI

InChI=1S/C22H21NO4/c1-4-11-26-21(24)15-7-9-19-17(13-15)18-14-16(22(25)27-12-5-2)8-10-20(18)23(19)6-3/h4-5,7-10,13-14H,1-2,6,11-12H2,3H3

InChI Key

MXAHDQGZLPVWPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC=C)C3=C1C=CC(=C3)C(=O)OCC=C

Origin of Product

United States

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